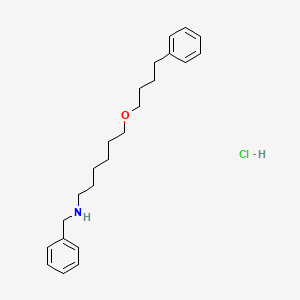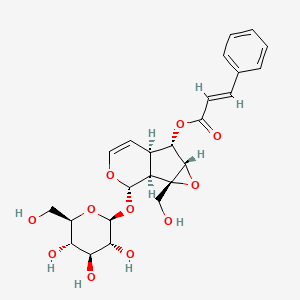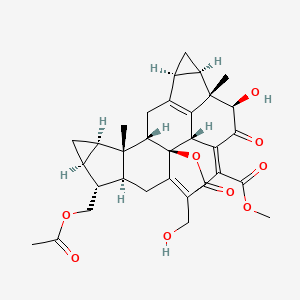
Shizukaol D
Übersicht
Beschreibung
Synthesis Analysis
The total synthesis of Shizukaol D has been achieved through innovative synthetic strategies. A study led by Yuan et al. (2017) described a pioneering approach to synthesize this compound, utilizing a cascade reaction featuring furan formation, alkene isomerization, and Diels-Alder cycloaddition. This methodology effectively constructed the congested polycyclic architecture of this compound with correct stereochemistry, marking a significant advancement in the synthetic access to this class of natural products (Yuan et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its dimeric sesquiterpene nature, comprising two lindenane (modified eudesmane) units. This structure is pivotal for its biological functions and the complexity of its synthesis. The elucidation of its structure was primarily achieved through 1D- and 2D-NMR analyses, alongside chemical methods, revealing a unique pendent macrocyclic lactone ring among its structural features (Kawabata & Mizutani, 1992).
Chemical Reactions and Properties
This compound engages in various chemical reactions due to its complex structure, including activation of AMP-activated protein kinase (AMPK) as demonstrated in a study by Hu et al. (2013). This activation leads to a decrease in triglyceride and cholesterol levels in HepG2 cells, indicating its potential for treating metabolic syndrome by inducing mitochondrial dysfunction and thereby affecting energy metabolism (Hu et al., 2013).
Physical Properties Analysis
While specific studies directly detailing the physical properties of this compound, such as melting point, solubility, and crystal structure, are not highlighted, these properties can be inferred from its molecular structure and synthesis pathways. The dimeric sesquiterpene nature suggests a relatively low solubility in water and a solid state at room temperature, common among compounds of similar molecular complexity.
Chemical Properties Analysis
This compound's chemical properties, including reactivity and stability, are closely tied to its molecular structure. Its ability to modulate biological pathways, such as the Wnt signaling pathway, indicates a high degree of bioactivity. This is evidenced by Tang et al. (2016), who demonstrated that this compound represses the growth of human liver cancer cells by attenuating Wnt signaling and reducing the expression of endogenous Wnt target genes, leading to decreased expression of β-catenin (Tang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Hemmung des Wachstums von Leberkrebszellen
Shizukaol D, ein dimeres Sesquiterpen, das aus Chloranthus serratus isoliert wurde, hemmt nachweislich das Wachstum menschlicher Leberkrebszellen in dosis- und zeitabhängiger Weise {svg_1}. Es induziert Apoptose in Zellen {svg_2}, eine Form des programmierten Zelltods, wodurch die Anzahl der Krebszellen reduziert wird {svg_3}.
Modulation des Wnt-Signalwegs
Der Wnt-Signalweg spielt eine entscheidende Rolle bei Zellwachstum und -differenzierung. This compound hat nachweislich die Wnt-Signalübertragung abgeschwächt und die Expression endogener Wnt-Zielgene reduziert {svg_4}. Dies führt zu einer verminderten Expression von β-Catenin, einem Protein, das die Zell-Zell-Adhäsion und die Genexpression reguliert {svg_5}.
Behandlung des metabolischen Syndroms
This compound aktiviert nachweislich die AMP-aktivierte Proteinkinase (AMPK), einen wichtigen Sensor und Regulator des intrazellulären Energiestoffwechsels {svg_6}. Dies führt zu einer Abnahme des Triglycerid- und Cholesterinspiegels in HepG2-Zellen {svg_7}, was darauf hindeutet, dass this compound zur Behandlung des metabolischen Syndroms eingesetzt werden könnte {svg_8}.
Induktion von Mitochondrien-Dysfunktion
This compound induziert eine Mitochondrien-Dysfunktion, indem es die Mitochondrienmembran depolarisiert und die Energieproduktion unterdrückt {svg_9}. Dies kann zu einer AMPK-Aktivierung führen {svg_10}, was einen möglichen Zusammenhang zwischen Mitochondrien-Dysfunktion und AMPK-Aktivierung herstellt {svg_11}.
Erhöhung der ACC-Phosphorylierung
This compound kann die ACC-Phosphorylierung (Acetyl-CoA-Carboxylase) in HepG2-Zellen erhöhen {svg_12}. ACC ist ein entscheidendes Enzym im Fettsäurestoffwechsel, und seine Phosphorylierung kann seine Aktivität hemmen, was zu einer verringerten Fettsäuresynthese führt {svg_13}.
Potenzielle entzündungshemmende Eigenschaften
Obwohl nicht direkt untersucht, ist this compound eine Art von Shizukaol, eine Gruppe von Verbindungen, denen nachgesagt wird, entzündungshemmende Eigenschaften zu haben {svg_14}. Weitere Forschung ist erforderlich, um zu bestätigen, ob this compound diese Eigenschaften teilt {svg_15}.
Wirkmechanismus
Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .
Target of Action
This compound primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .
Mode of Action
This compound activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .
Biochemical Pathways
The activation of AMPK by this compound orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .
Pharmacokinetics
Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .
Result of Action
This compound induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .
Action Environment
The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Shizukaol D plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . Activation of AMPK by this compound leads to a decrease in triglyceride and cholesterol levels in hepatic cells. This compound interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, resulting in decreased levels of malonyl-CoA, which is crucial for fatty acid synthesis . Additionally, this compound induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may contribute to AMPK activation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatic cells, this compound has been shown to reduce lipid content by activating AMPK and inducing mitochondrial dysfunction . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AMPK by this compound leads to the phosphorylation of acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Furthermore, this compound has been reported to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules and enzymes. This compound activates AMPK by inducing mitochondrial dysfunction, which leads to a decrease in ATP production and an increase in AMP levels . This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased fatty acid synthesis . This compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism . The stability and degradation of this compound in vivo may vary depending on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate AMPK and reduce lipid content in hepatic cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and cell death . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased levels of malonyl-CoA and reduced fatty acid synthesis . This compound also affects metabolic flux by modulating the activity of AMPK, which orchestrates various metabolic processes to increase ATP production and decrease ATP consumption . These interactions highlight the role of this compound in regulating energy homeostasis and lipid metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues may vary depending on the specific biological system and the experimental conditions. Studies have shown that this compound can accumulate in hepatic cells, where it exerts its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and activates AMPK . This localization is essential for its role in regulating energy metabolism and lipid synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIWILSQZCXQY-LWKKLXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



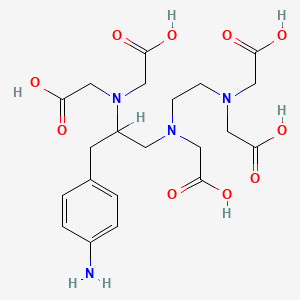

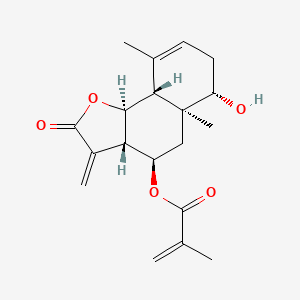
![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)
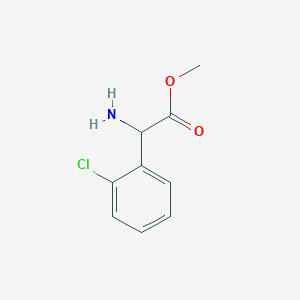
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)
